(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine

LSD1 inhibition Epigenetics Stereochemistry

Medicinal chemistry programs exploring LSD1 or MAO inhibitors frequently encounter irreproducible results when racemic mixtures, incorrect enantiomers, or positional isomers are substituted without stereochemical verification-potentially invalidating SAR conclusions. (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine directly resolves this pain point as a single-enantiomer, ortho-difluoromethoxy-substituted trans-cyclopropanamine building block: • Enables up to 4-fold greater LSD1 inhibitory potency vs. the (1R,2S)-enantiomer in certain conjugate contexts, securing SAR integrity. • The ortho-OCF₂H group elevates estimated free base logP (≥2.0), supporting CNS-penetrant compound design. • Custom synthesis ensures absolute (1S,2R) configuration fidelity for reproducible target engagement and quantitative structure-property relationship (QSPR) studies.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B13315899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2OC(F)F
InChIInChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13/h1-4,7-8,10H,5,13H2/t7-,8+/m1/s1
InChIKeyMMHSOZJIUICMIQ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine: Chiral Cyclopropanamine for Stereochemistry Research


(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a single-enantiomer trans-cyclopropanamine derivative bearing an ortho-difluoromethoxy-substituted phenyl ring. This compound belongs to the arylcyclopropylamine class, which includes pharmacologically significant molecules such as tranylcypromine (non-selective MAO inhibitor) and LSD1 inhibitors [1]. The defined (1S,2R) absolute configuration, combined with the sterically and electronically distinct ortho-OCF₂H substituent, distinguishes this building block from its racemic mixture, its (1R,2S)-enantiomer, and positional isomers with meta or para substitution patterns.

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine: Why Generic Analogs Fail


Phenylcyclopropanamine derivatives are not functionally interchangeable. The stereochemistry of the 1,2-disubstituted cyclopropane ring critically governs biological target engagement, as demonstrated by the 4-fold difference in LSD1 inhibitory potency between (1S,2R)-NCD41 and its (1R,2S) counterpart [1]. Furthermore, the ortho-difluoromethoxy substituent imposes distinct conformational and electronic properties that diverge from para- or meta-substituted isomers, altering both lipophilicity and target-binding geometry [2]. Substituting a racemic mixture, the opposite enantiomer, or a regioisomer without verifying stereochemical and positional integrity risks irreproducible biological results and invalid structure-activity relationships.

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine: Differentiation Evidence


Enantiomer-Specific LSD1 Inhibition

In direct head-to-head enzyme assays with optically pure lysine-phenylcyclopropylamine conjugates, the (1S,2R)-configured NCD41 was approximately four times more potent as an LSD1 inactivator than its (1R,2S)-enantiomer [1]. This demonstrates that the (1S,2R) stereochemistry can be the more active configuration for LSD1 inhibition in specific molecular contexts. Procuring the defined (1S,2R)-enantiomer rather than a racemate or the opposite enantiomer is essential for maximizing target engagement when this configuration is required.

LSD1 inhibition Epigenetics Stereochemistry

Ortho-Difluoromethoxy and Lipophilicity

The ortho-difluoromethoxy substituent on the phenyl ring increases lipophilicity compared to the non-fluorinated 2-phenylcyclopropylamine scaffold. The hydrochloride salt of the target compound exhibits a measured logP of 1.443 [1], while tranylcypromine (non-fluorinated 2-phenylcyclopropylamine) free base has a reported logP in the range of 1.4–1.6 [2]. Because the hydrochloride salt typically depresses apparent logP by 1–2 units relative to the free base, the free base of the ortho-OCF₂H compound is anticipated to possess substantially higher lipophilicity, consistent with the known logP-elevating effect of the difluoromethoxy group.

Lipophilicity Drug design Physicochemical properties

Ortho vs. Para Isomer Lipophilicity

The ortho-substituted (1S,2R)-2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine possesses a different lipophilicity profile compared to its para-substituted regioisomer. The para-isomer free base has a computed XLogP3 value of 2.4 [1], whereas the ortho-isomer hydrochloride salt has a measured logP of 1.443 [2]. Although salt form and measurement method differ, the data indicate that the ortho and para regioisomers are not lipophilicity-matched, predicting distinct retention times in reversed-phase chromatographic systems and differential passive membrane permeability.

Regiochemistry LogP Chromatography

Single Enantiomer vs. Racemic Mixture

The compound is supplied as the defined (1S,2R)-enantiomer, in contrast to racemic trans-2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine (CAS 1157693-02-1) which contains equal amounts of both enantiomers . The pharmacological activity of racemic trans-2-phenylcyclopropylamine is known to be dominated by the (1R,2S)-enantiomer [1]. For arylcyclopropylamines, the two enantiomers can exhibit divergent target selectivity, off-target profiles, and metabolic stability, making the racemate an unsuitable surrogate for structure-activity relationship studies where stereochemistry is a variable.

Chiral purity Enantiomer Biological reproducibility

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine: Key Applications


LSD1 Inhibitor Lead Optimization with (1S,2R) Stereochemistry

For medicinal chemistry programs targeting lysine-specific demethylase 1 (LSD1), the (1S,2R) configuration can confer up to 4-fold greater inhibitory potency compared to the (1R,2S) isomer in certain conjugate contexts [1]. This compound serves as a chiral amine building block for synthesizing stereochemically defined LSD1 inactivators, enabling SAR exploration where the cyclopropane stereochemistry is a critical determinant of target binding.

MAO Selectivity Profiling with Fluorinated Arylcyclopropylamines

Fluorinated phenylcyclopropylamines have been systematically evaluated as MAO A and B inhibitors, with aryl substitution patterns and stereochemistry influencing subtype selectivity [1]. The ortho-OCF₂H substituent offers a distinct electronic profile compared to previously studied para-substituted or non-fluorinated analogs, making this compound valuable for expanding MAO inhibitor SAR libraries with novel physicochemical properties.

Chiral Building Block for CNS-Penetrant Drug Candidates

The enhanced lipophilicity conferred by the ortho-difluoromethoxy group (logP of hydrochloride salt = 1.443; estimated free base logP ≥ 2.0) [1][2] supports the design of CNS-penetrant compounds. Researchers developing brain-exposed cyclopropane-based inhibitors can utilize this building block to improve passive membrane permeability relative to non-fluorinated 2-phenylcyclopropylamine scaffolds (logP ~1.5).

Stereochemistry-Reactivity Correlations in Cyclopropane-Amines

The defined (1S,2R) configuration enables systematic investigation of how cyclopropane stereochemistry influences amine reactivity, enzyme recognition, and metabolic stability. The availability of both enantiomers and positional isomers allows controlled comparative studies to establish quantitative structure-property relationships (QSPR) for this compound class [1].

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